(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a synthetic organic compound that features an amino acid backbone with a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 1-methylimidazole with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5-position.
Amino Acid Backbone Formation: The amino acid backbone is prepared by standard amino acid synthesis methods, such as the Strecker synthesis or the Gabriel synthesis.
Coupling Reaction: The imidazole ring is then coupled with the amino acid backbone using a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the imidazole ring or the amino group, potentially converting the compound into a more reduced form.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Protein Interaction Studies: It can be used to probe protein-ligand interactions.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-bromo-1-methyl-1H-imidazol-2-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(3S)-3-Amino-3-(5-fluoro-1-methyl-1H-imidazol-2-yl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
(3S)-3-Amino-3-(5-iodo-1-methyl-1H-imidazol-2-yl)propanoic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s solubility, stability, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-7(11)4(9)2-6(12)13/h3-4H,2,9H2,1H3,(H,12,13)/t4-/m0/s1 |
InChI Key |
GSGOVRUJAVDCHF-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C(=CN=C1[C@H](CC(=O)O)N)Cl |
Canonical SMILES |
CN1C(=CN=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.